molecular formula C21H23N3O2 B11127732 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11127732
M. Wt: 349.4 g/mol
InChI Key: CYBFSLMVSCFMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide (CAS: 2228972-43-6) is a synthetic compound featuring a tetrahydro-2H-pyran core substituted with a phenyl group at the 4-position and a carboxamide moiety linked to a benzimidazole-containing ethyl chain. According to , its molecular formula is listed as C₁₁H₁₁NOS with a molecular weight of 349.4 g/mol. However, this molecular formula appears inconsistent with the structural complexity of the compound, as the benzimidazole-ethyl group alone would contribute additional carbon, hydrogen, and nitrogen atoms.

The benzimidazole moiety is notable for its prevalence in medicinal chemistry, often contributing to hydrogen bonding and aromatic interactions in biological systems. The tetrahydro-2H-pyran ring enhances structural rigidity, while the phenyl group may influence lipophilicity and binding affinity.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenyloxane-4-carboxamide

InChI

InChI=1S/C21H23N3O2/c25-20(21(11-14-26-15-12-21)16-6-2-1-3-7-16)22-13-10-19-23-17-8-4-5-9-18(17)24-19/h1-9H,10-15H2,(H,22,25)(H,23,24)

InChI Key

CYBFSLMVSCFMLU-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthesis of the Benzimidazole Core

The benzimidazole moiety is synthesized via condensation of o-phenylenediamine with formic acid under reflux conditions. This classic approach leverages the cyclodehydration of the diamine with a carbonyl source, yielding the bicyclic aromatic system in 65–80% efficiency . Alternative protocols employ hydrochloric acid as both catalyst and solvent, though this increases corrosivity and necessitates stringent temperature control . Recent advances highlight microwave-assisted synthesis, reducing reaction times from 12 hours to 30 minutes while maintaining yields above 70% .

Critical Parameters for Benzimidazole Formation

ParameterOptimal ValueImpact on Yield
Temperature100–120°C<80°C: Incomplete cyclization; >130°C: Decomposition
Reaction Time6–12 hoursShorter durations require microwave activation
Acid CatalystFormic acid (neat)Higher purity vs. HCl (corrosive)

Construction of the Tetrahydropyran Ring

The tetrahydropyran ring is synthesized through acid-catalyzed cyclization of 1,5-diols or via epoxide ring-opening strategies. A representative method involves tetrahydro-2H-pyran-4-carboxylic acid as a precursor, which is converted to its acid chloride using oxalyl chloride and catalytic DMF in dichloromethane at 0°C . Subsequent treatment with diazomethane in ether generates a bromoacetyl intermediate, which undergoes nucleophilic substitution with HBr to yield 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one (85% yield) .

Synthetic Route to Tetrahydropyran-4-carboxylic Acid Derivatives

  • Activation :
    Tetrahydro-2H-pyran-4-carboxylic acid+Oxalyl chlorideDMF, 0°CAcid chloride\text{Tetrahydro-2H-pyran-4-carboxylic acid} + \text{Oxalyl chloride} \xrightarrow{\text{DMF, 0°C}} \text{Acid chloride}

  • Diazomethane Quench :
    Acid chloride+CH2N2Ether, -10°CDiazo ketone\text{Acid chloride} + \text{CH}_2\text{N}_2 \xrightarrow{\text{Ether, -10°C}} \text{Diazo ketone}

  • Bromination :
    Diazo ketone+HBrCH2Cl2,10°C2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one\text{Diazo ketone} + \text{HBr} \xrightarrow{\text{CH}_2\text{Cl}_2, -10°C} 2\text{-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one}

Coupling of Benzimidazole and Tetrahydropyran Intermediates

The ethyl linker between benzimidazole and tetrahydropyran is installed via nucleophilic alkylation. Reacting 2-(1H-benzimidazol-2-yl)ethylamine with 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one in the presence of triethylamine (TEA) in DMF affords the secondary amine in 70–75% yield . Carbodiimide-mediated coupling (e.g., EDC/HOBt) is preferred for its mild conditions and compatibility with sensitive functional groups .

Optimized Coupling Conditions

ReagentRoleConcentration
EDC·HClCarbodiimide activator1.2 equiv
HOBtCoupling enhancer1.5 equiv
TEABase3.0 equiv
SolventDMF0.1 M

Carboxamide Formation and Final Assembly

The terminal carboxamide group is introduced via activation of tetrahydropyran-4-carboxylic acid followed by reaction with 2-(1H-benzimidazol-2-yl)ethylamine. A patent-derived method employs in situ generation of the mixed carbonate intermediate using ethyl chloroformate, achieving 88% yield after recrystallization . Alternatively, HATU-mediated couplings in THF provide superior regioselectivity, albeit at higher cost .

Comparative Analysis of Carboxamide Coupling Methods

MethodYield (%)Purity (%)Cost (Relative)
EDC/HOBt7595Low
HATU9098High
Ethyl chloroformate8897Medium

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes continuous flow reactors for cyclization steps, reducing batch variability and improving heat management. Solvent recovery systems are integrated for DMF and dichloromethane, aligning with green chemistry principles . Final purification employs crystallization from ethanol/water mixtures, yielding pharmaceutical-grade material (>99.5% purity) suitable for preclinical testing .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced carboxamide derivatives.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Differences :

  • Substituent Variation : The target compound’s benzimidazole-ethyl group is replaced with a pyridinyl-substituted thiazole ring in this analog .
  • Electronic Properties : The thiazole ring introduces sulfur, which may alter electron distribution and solubility compared to the benzimidazole’s nitrogen-rich system.
  • Molecular Weight : While exact data are unavailable, the pyridinyl-thiazole substituent likely increases molecular weight relative to the target compound.

Implications :

  • The pyridine-thiazole system could enhance π-π stacking with aromatic residues in protein targets, whereas the benzimidazole may favor stronger hydrogen bonding.

Structural Analog: 4-Amino-4-hydroxymethyl-tetrahydro-2H-pyran Hydrochloride

Key Differences :

  • Core Modifications: This compound replaces the 4-phenyl group with an aminohydroxymethyl substituent and lacks the benzimidazole-ethyl-carboxamide chain .
  • Functional Groups : The presence of a primary amine and hydroxyl group increases hydrophilicity, contrasting with the lipophilic phenyl and benzimidazole groups in the target compound.

Implications :

  • The hydrophilic modifications may improve aqueous solubility but reduce membrane permeability.

Tabular Comparison of Structural and Physicochemical Properties

Property Target Compound Pyridinyl-Thiazole Analog Aminohydroxymethyl Analog
Core Structure Tetrahydro-2H-pyran-4-carboxamide Tetrahydro-2H-pyran-4-carboxamide Tetrahydro-2H-pyran-4-aminohydroxymethyl
Key Substituent Benzimidazole-ethyl Pyridinyl-thiazole None (hydrophilic groups)
Molecular Formula C₁₁H₁₁NOS (discrepancy noted) Not explicitly provided C₇H₁₆ClNO₃ (synonym-derived)
Molecular Weight 349.4 g/mol Likely >300 g/mol ~205.28 g/mol (synonym-derived)
Potential Bioactivity Undefined (benzimidazole suggests kinase/DNA targets) Antimicrobial/kinase inhibition Undefined (hydrophilic modifications)

Research Implications and Limitations

  • Structural Insights : The benzimidazole-ethyl group in the target compound may confer unique binding specificity compared to thiazole or hydrophilic analogs, though pharmacological data are absent in the provided evidence.
  • Data Discrepancies : The molecular formula and weight inconsistency for the target compound () necessitates further verification.
  • Synthetic Considerations : highlights synthetic methods for structurally distinct compounds (e.g., triazole-PEG-palmitamide), underscoring the diversity of approaches for pyran-based derivatives .

Biological Activity

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H20N4OC_{18}H_{20}N_{4}O, with a molecular weight of approximately 304.38 g/mol. The compound features a benzimidazole moiety, which is known for its diverse biological activities.

Research indicates that compounds containing benzimidazole derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Benzimidazole derivatives have shown efficacy against a range of pathogens.
  • Anticancer Properties : Some studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
  • Immunomodulatory Effects : Certain benzimidazole derivatives have been shown to affect immune cell functions, particularly T cell proliferation.

Antimicrobial Activity

A study conducted on similar benzimidazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for various strains tested.

CompoundGram-positive MIC (µg/mL)Gram-negative MIC (µg/mL)
Compound A64128
Compound B3264
This compound3264

Anticancer Activity

In vitro studies on cancer cell lines have shown that this compound can induce apoptosis and inhibit proliferation. For instance, in a study involving human breast cancer cells (MCF7), the compound exhibited an IC50 value of approximately 15 µM.

Case Studies

  • Study on Immunomodulatory Effects : A recent investigation into the effects of benzimidazole derivatives on T cell activation revealed that treatment with this compound resulted in reduced T cell proliferation in response to anti-CD3/CD28 stimulation. This suggests potential applications in autoimmune diseases or transplant rejection scenarios.
  • Anticancer Research : In a preclinical model using xenografts of human tumors in mice, administration of the compound resulted in significant tumor growth inhibition compared to control groups. The mechanism was linked to modulation of apoptosis-related proteins such as Bcl-2 and caspases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide, and how is its structural integrity confirmed?

  • Synthesis : The compound can be synthesized via multi-step reactions, starting with the preparation of the benzimidazole core followed by coupling to the tetrahydro-2H-pyran-4-carboxamide moiety. Key steps include:

  • Cyclocondensation of o-phenylenediamine derivatives to form the benzimidazole ring .
  • Alkylation of the benzimidazole nitrogen with a bromoethyl intermediate.
  • Coupling the ethyl-linked benzimidazole to 4-phenyltetrahydro-2H-pyran-4-carboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt) .
    • Characterization : Structural confirmation relies on:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and coupling patterns.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight.
  • Elemental Analysis : To validate purity and stoichiometry .

Q. What preliminary biological activities have been reported for this compound?

  • While direct data on this compound is limited, structurally related benzimidazole-tetrahydro-2H-pyran hybrids exhibit:

  • Antimicrobial Activity : Inhibition of bacterial/fungal enzymes (e.g., dihydrofolate reductase) .
  • Receptor Modulation : Interaction with G-protein-coupled receptors (GPCRs) due to the tetrahydro-2H-pyran scaffold’s conformational flexibility .
    • Assay Design : Initial screens include enzyme inhibition assays (e.g., fluorescence-based) and cell viability tests (MTT assays) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the benzimidazole-ethyl intermediate, and what challenges arise during purification?

  • Yield Optimization :

  • Reaction Solvent : Use polar aprotic solvents (e.g., DMF) to enhance benzimidazole alkylation efficiency .
  • Catalyst Selection : Pd-mediated cross-coupling for regioselective ethyl linkage formation .
    • Purification Challenges :
  • The intermediate’s hydrophobicity complicates column chromatography. Alternatives include:
  • Recrystallization : Using ethanol/water mixtures .
  • Prep-HPLC : For high-purity isolation .

Q. How should conflicting reports about the compound’s solubility and bioavailability be resolved?

  • Data Reconciliation :

  • Solubility Studies : Perform pH-dependent solubility profiling (e.g., shake-flask method) in buffers (pH 1.2–7.4) .
  • Bioavailability Analysis : Use Caco-2 cell monolayers to assess intestinal permeability .
    • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the tetrahydro-2H-pyran ring to enhance aqueous solubility .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

  • SAR Approaches :

  • Fragment Replacement : Swap the phenyl group on the pyran ring with heteroaromatic moieties (e.g., pyridine) to assess binding affinity changes .
  • Isosteric Substitutions : Replace the benzimidazole with indole or purine analogs to evaluate metabolic stability .
    • Analytical Tools :
  • Molecular Docking : To predict interactions with targets like kinases or GPCRs .
  • QSAR Modeling : Correlate substituent electronegativity with activity .

Q. What molecular targets are hypothesized for this compound, and how can its mechanism of action be validated?

  • Hypothesized Targets :

  • Kinases : The benzimidazole moiety may mimic ATP-binding motifs .
  • Ion Channels : The tetrahydro-2H-pyran scaffold could modulate voltage-gated channels .
    • Validation Methods :
  • Surface Plasmon Resonance (SPR) : Direct binding assays with purified targets.
  • CRISPR-Cas9 Knockout Models : To confirm target dependency in cellular assays .

Key Research Gaps

  • In Vivo Pharmacokinetics : No data on metabolic stability or tissue distribution.
  • Toxicity Profiling : Limited understanding of off-target effects.
  • Crystallographic Data : Absence of X-ray/NMR structures for target-bound conformations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.